Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate
Overview
Description
“Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate” is a heterocyclic compound . It is a solid substance with the molecular formula C9H8N2O2 . The InChI code for this compound is 1S/C9H8N2O2/c1-13-9(12)7-4-6-2-3-10-8(6)5-11-7/h2-5,10H,1H3 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolopyridine core with a methyl ester functional group . The exact structural details or conformational analysis are not available in the literature.
Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 176.17 g/mol .
Scientific Research Applications
Antibacterial Activity : A study by Toja et al. (1986) synthesized a series of compounds from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, which included the 1H-pyrrolo[2,3-c]pyridine derivatives. One of these compounds demonstrated in vitro antibacterial activity (Toja et al., 1986).
c-Met Inhibitors : In the field of cancer research, Liu et al. (2016) designed and synthesized derivatives of 1H-pyrrolo[2,3-c]pyridine, evaluating them as c-Met inhibitors. These compounds showed strong inhibition of c-Met kinase and moderate inhibition of ALK kinase, indicating potential in cancer therapy (Liu et al., 2016).
Synthesis Methodologies : Nechayev et al. (2013) focused on an efficient synthesis method for 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, demonstrating the versatility of this compound in chemical synthesis (Nechayev et al., 2013).
Allosteric mGluR5 Antagonists : Research by Koller et al. (2012) discovered that 1H-pyrrolo[2,3-c]pyridine-7-carboxamides constitute a new series of allosteric mGluR5 antagonists. These compounds have been studied for their potential in treating neurological disorders (Koller et al., 2012).
Anti-HIV-1 Activities : A study by Liu et al. (2014) synthesized novel 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivatives. These compounds showed moderate to potent activities against HIV-1, suggesting their potential as anti-HIV drugs (Liu et al., 2014).
Mechanism of Action
Target of Action
Pyrrolopyrazine derivatives, which are structurally similar, have been associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Biochemical Pathways
Related compounds have been shown to influence a variety of pathways, potentially leading to their observed therapeutic effects .
Result of Action
Related compounds have been associated with a range of biological activities, suggesting that this compound may have similar effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate . These factors could include temperature, pH, and the presence of other substances, among others.
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It’s recommended to handle the compound with appropriate personal protective equipment and to avoid release to the environment .
Properties
IUPAC Name |
methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)8-7-6(2-4-10-7)3-5-11-8/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVIMPIFKLOXDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC2=C1NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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